Bongkrekate

Description

Properties

Molecular Formula |

C28H35O7-3 |

|---|---|

Molecular Weight |

483.6 g/mol |

IUPAC Name |

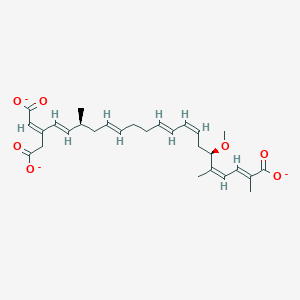

(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(carboxylatomethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioate |

InChI |

InChI=1S/C28H38O7/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34)/p-3/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+/t21-,25+/m0/s1 |

InChI Key |

SHCXABJSXUACKU-WUTQZGRKSA-K |

Isomeric SMILES |

C[C@@H](C/C=C/CC/C=C/C=C\C[C@H](/C(=C\C=C(/C)\C(=O)[O-])/C)OC)/C=C/C(=C\C(=O)[O-])/CC(=O)[O-] |

Canonical SMILES |

CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)[O-])C)OC)C=CC(=CC(=O)[O-])CC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Bongkrekic Acid: A Technical Guide to its Discovery, History, and Molecular Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bongkrekic acid, a potent mitochondrial toxin. It covers the historical context of its discovery, the elucidation of its chemical nature, its mechanism of action at a molecular level, and the methodologies employed in its study. This document is intended to serve as a detailed resource for professionals in the fields of toxicology, biochemistry, and drug development.

Discovery and Historical Context

The history of bongkrekic acid is rooted in a tragic series of food poisoning outbreaks in Indonesia. The first documented cases were recorded by Dutch researchers in 1895, linked to the consumption of a traditional fermented coconut press-cake known as "tempe bongkrek".[1][2] For decades, this affordable protein source was a staple in Java.[1] However, during the economic depression of the 1930s, a rise in homemade production, often lacking proper quality control, led to a significant increase in fatal poisonings.[2]

This public health crisis prompted an investigation by Dutch scientists W.K. Mertens and A.G. van Veen from the Eijkman Institute in Jakarta.[1] Their work successfully identified the causative agent as the bacterium Burkholderia gladioli pathovar cocovenenans (previously known as Pseudomonas cocovenenans).[1][2] They isolated the colorless, heat-stable, and highly toxic compound responsible for the poisonings and named it bongkrekic acid, after the food from which it was discovered.[1][2] Due to the continued danger, the production of tempe bongkrek was officially banned in Indonesia in 1988.[1][2] Outbreaks, however, have since been reported in other regions, including China and Mozambique, linked to other fermented corn and coconut-based foods.[1][3]

Physicochemical Properties and Structure

Bongkrekic acid (C₂₈H₃₈O₇) is a highly unsaturated, tricarboxylic fatty acid with a molecular weight of 486 kDa.[1] It is a colorless, odorless, and heat-stable toxin, making it difficult to detect in contaminated food without specialized equipment.[3][4] Its stability to heat means that cooking does not neutralize the toxin.[4]

The complex chemical structure of bongkrekic acid was elucidated through techniques including nuclear magnetic resonance (NMR) and mass spectrometry.[1][5] It contains three carboxylic acid groups, a methoxy (B1213986) group, and multiple double bonds.[6] The presence of isomers, such as isobongkrekic acid (iBKA) and the recently identified iBKA-neo, which differ in the configuration of their double bonds, has been noted.[2][7] These structural variations can lead to differences in toxicity.[7]

Quantitative Toxicological Data

Bongkrekic acid is extremely toxic to humans and animals. The data below summarizes key toxicological and inhibitory values reported in the literature.

| Parameter | Species/System | Value | Reference(s) |

| Lethal Dose | |||

| Fatal Dose (single) | Human | 1–1.5 mg | [1][8] |

| Oral LD₅₀ | Human | 3.16 mg/kg | [1][8] |

| Oral LD₅₀ | Mice | 0.68–6.84 mg/kg | [1][3] |

| Intravenous LD₅₀ | Mice | 1.41 mg/kg | [1] |

| Oral Lethal Dose | Rats | 20 mg/kg | [3] |

| Inhibition | |||

| Dissociation Constant (Kᵢ) for ANT | Rat Liver Mitochondria | 2 x 10⁻⁸ M | [9] |

| Production Conditions | |||

| Optimal Temperature for Bacterial Growth | B. gladioli pv. cocovenenans | 30–37 °C | [10] |

| Optimal Temperature for Toxin Production | B. gladioli pv. cocovenenans | 22–30 °C | [10] |

| Optimal pH for Toxin Production | B. gladioli pv. cocovenenans | 6.5–8.0 | [3] |

Mechanism of Action: Inhibition of Mitochondrial ATP/ADP Carrier

The primary target of bongkrekic acid is the mitochondrial Adenine (B156593) Nucleotide Translocase (ANT), also known as the ADP/ATP carrier.[1][4] ANT is an integral protein of the inner mitochondrial membrane responsible for the crucial exchange of cytosolic ADP for matrix-synthesized ATP.[1] This process is fundamental for supplying the cell with the energy required for metabolic activities.[1][4]

Bongkrekic acid is a potent and irreversible inhibitor of ANT.[1] It binds to the translocase, locking it in a conformation that prevents the transport of adenine nucleotides across the inner mitochondrial membrane.[1][11] This blockage halts the export of ATP from the mitochondria to the cytosol, effectively starving the cell of its primary energy source and leading to rapid cell death.[1][12] The major organs affected are those with high energy demands, such as the liver, brain, and kidneys.[1]

Caption: Mechanism of bongkrekic acid toxicity.

Experimental Protocols

Culture and Toxin Production

Burkholderia gladioli pv. cocovenenans can be cultured in laboratory settings to produce bongkrekic acid for study.

-

Enrichment and Isolation: The bacterium can be isolated from contaminated food samples or environmental sources. A common enrichment medium is GVC broth (containing potato leaching powder, glucose, gentian violet, and chloramphenicol), incubated at 36°C for 24 hours.[13]

-

Culture Conditions for Toxin Production: For bongkrekic acid production, the bacterium is typically grown in a medium with a neutral pH (6.5-8.0) at a temperature between 22°C and 30°C.[3][10] The presence of fatty acids, particularly oleic acid, significantly enhances toxin yield.[1][3] Culture media can be supplemented with oils like coconut or olive oil to boost production.[3][13] Toxin levels can reach 2-4 mg/g in coconut medium by the second day of culture.[1]

Extraction and Purification

Various methods have been developed for the extraction and purification of bongkrekic acid from bacterial cultures or contaminated food matrices.

-

Liquid-Liquid Extraction: This traditional method involves solvent extraction, though it can be complex and result in lower recovery rates.[6]

-

Solid-Phase Extraction (SPE): More modern approaches utilize SPE columns for a cleaner and more efficient purification.[6] A "one-step" purification column for bongkrekic acid has been developed to simplify the process.[6]

-

QuEChERS Method: A method involving QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) purification has been established for determining bongkrekic acid in fermented corn flour. The sample is extracted with an acetonitrile (B52724) solution containing acetic acid, followed by a cleanup step with C18 sorbent and anhydrous magnesium sulfate.[14]

Detection and Structural Elucidation

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the most common and reliable methods for the detection and quantification of bongkrekic acid.[1][12][14] These techniques offer high sensitivity and specificity, with limits of quantification as low as 0.25 µg/kg in food matrices.[2][7]

-

Structural Analysis: Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) have been instrumental in the initial structural elucidation of bongkrekic acid and the recent identification of its isomers.[1][2][7]

Caption: General experimental workflow for bongkrekic acid study.

Conclusion and Future Directions

Bongkrekic acid remains a significant, albeit sporadic, threat to food safety. Its discovery is a classic example of toxicology driven by public health crises. For researchers, the highly specific and potent inhibition of the mitochondrial ADP/ATP carrier makes bongkrekic acid a valuable molecular probe for studying mitochondrial bioenergetics and apoptosis. Future research may focus on developing rapid and field-deployable detection methods to prevent outbreaks, searching for specific antidotes, and further exploring the biosynthesis of the toxin and its isomers by Burkholderia gladioli pv. cocovenenans. A deeper understanding of its mechanism could also inform the development of novel therapeutics targeting mitochondrial function.

References

- 1. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bongkrekic Acid and Burkholderia gladioli pathovar cocovenenans: Formidable Foe and Ascending Threat to Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. poison.org [poison.org]

- 5. Bongkrekic Acid | C28H38O7 | CID 6433556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bongkrekic Acid: Invisible Food Killer – Pribolab-Devoted to Food Satety Solutions [pribolab.com]

- 7. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bongkrek acid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Bongkrekic Acid â Uncommon but Fatal Toxin in Certain Foods [cfs.gov.hk]

- 11. [PDF] Bongkrekic acid. An inhibitor of the adenine nucleotide translocase of mitochondria. | Semantic Scholar [semanticscholar.org]

- 12. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Determination of Bongkrekic Acid in Fermented Corn Flour by High Performance Liquid Chromatography-Tandem Mass Spectrometry with QuEChERS Purification [qikan.cmes.org]

An In-depth Technical Guide to the Identification of Burkholderia gladioli pathovar cocovenenans

Introduction

Burkholderia gladioli pathovar cocovenenans (B. gladioli pv. cocovenenans) is a Gram-negative bacterium recognized as a significant foodborne pathogen responsible for severe and often fatal outbreaks of food poisoning.[1][2] The primary virulence of this pathovar stems from its production of two potent toxins: bongkrekic acid (BA) and toxoflavin (B1683212).[3][4] Bongkrekic acid, a mitochondrial toxin, inhibits the adenine (B156593) nucleotide translocase, disrupting cellular energy metabolism, while toxoflavin interferes with the respiratory chain.[3][4][5] Historically, outbreaks have been linked to the consumption of fermented coconut or corn-based products, but recent incidents have highlighted risks associated with improperly stored fungi, such as black fungus, and rice noodle products.[3][5][6]

Given the high mortality rate associated with bongkrekic acid poisoning and the thermal stability of the toxin, accurate and rapid identification of B. gladioli pv. cocovenenans in food and clinical samples is paramount for public health and safety.[7][8] This guide provides a comprehensive overview of the core methodologies for the identification of this lethal pathogen, tailored for researchers, scientists, and drug development professionals.

Core Identification Strategies

The definitive identification of B. gladioli pv. cocovenenans relies on a multi-faceted approach that progresses from general microbiological and biochemical characterization to highly specific molecular and chemical analyses. The key differentiator for this pathovar is its genetic capability to produce bongkrekic acid, which is encoded by the bon biosynthesis gene cluster.[1][8][9] Therefore, methods that can either detect this specific gene cluster or the toxin itself are considered confirmatory.

Cultural and Biochemical Identification

While not sufficient for definitive pathovar identification, culturing and biochemical testing are essential first steps for isolating and presumptively identifying B. gladioli from a sample.

1.1. Culturing B. gladioli pv. cocovenenans can be isolated from food or environmental samples using standard microbiological techniques. Mannitol yolk polymyxin (B74138) (MYP) agar (B569324) has been shown to provide good selectivity for B. gladioli isolates.[10]

1.2. Optimal Growth Conditions The bacterium's growth is influenced by temperature, pH, and salt concentration. Understanding these parameters is crucial for effective isolation and for assessing the risk of proliferation in food products.

| Parameter | Optimal Range for Growth | Inhibitory Conditions | Reference |

| Temperature | 28°C - 37°C | < 10°C or > 45°C | [10][11] |

| pH | 6.0 - 7.0 | < 3.0 or > 10.0 | [10][11] |

| NaCl Concentration | < 2% | > 3% | [11] |

1.3. Biochemical Profile Biochemical tests can help characterize isolates as belonging to the Burkholderia genus. However, studies have shown that B. gladioli and B. cocovenenans are biochemically indistinguishable, confirming that B. cocovenenans is a pathovar of B. gladioli rather than a separate species.[12] Therefore, biochemical methods alone cannot differentiate the toxigenic pathovar from other non-toxigenic B. gladioli strains.[8]

Molecular Identification Methods

Molecular techniques offer high specificity and sensitivity and are central to the accurate identification of B. gladioli pv. cocovenenans.

2.1. PCR-Based Methods Polymerase Chain Reaction (PCR) is a rapid and sensitive tool for detecting specific genetic markers. For B. gladioli pv. cocovenenans, the most reliable target is the bongkrekic acid biosynthesis (bon) gene cluster .[8][13][14] The presence of this cluster is the defining feature of the pathovar.[2][8] While PCR assays targeting the 16S–23S rRNA-encoding regions can identify B. gladioli at the species level, they cannot reliably distinguish the cocovenenans pathovar from non-pathogenic strains.[8]

A newer isothermal amplification technique, Recombinase Polymerase Amplification combined with CRISPR/Cas12a (RPA-CRISPR/Cas12a), has been developed for rapid and sensitive detection, suitable for field use.[15]

| Method | Target | Limit of Detection (gDNA) | Limit of Detection (Bacteria) | Reference |

| qPCR | B. gladioli specific | 0.25 pg/μL | 10² CFU/mL | [15] |

| RPA-CRISPR/Cas12a | B. gladioli specific | 1.0 fg/μL (10⁻³ ng/μL) | 10¹ CFU/mL | [15] |

2.2. Sequencing Methods

-

Multilocus Sequence Typing (MLST): MLST analyzes the sequences of several housekeeping genes to characterize bacterial strains. It has been shown to be effective in studying the phylogeny of B. gladioli pv. cocovenenans and can show relationships between a strain's sequence type (ST) and its toxigenic phenotype.[3][16]

-

Whole Genome Sequencing (WGS): WGS is the most definitive method for identification and characterization. It allows for the unambiguous identification of the bon gene cluster and provides deep insights into the strain's phylogeny and genomic features.[1][9][17] Comparative genomics using Average Nucleotide Identity (ANI) can confirm species identity; pairs of B. gladioli genomes typically show ANI values above 97.29%.[1][2][18] WGS studies have revealed that the bon gene cluster was likely acquired through horizontal gene transfer and that complex recombination events have contributed to its evolution.[1][9]

Genomic Characteristics of B. gladioli

| Characteristic | Value Range | Mean/Median | Reference |

| Genome Size | 7.33 - 9.31 Mbp | Mean: 8.31 Mbp | [1] |

| GC Content | 67.34% - 68.30% | Mean: 68.05% | [1] |

| Chromosomes | 2 | - | [1] |

| Plasmids | 1 - 4 | - | [1] |

| Prevalence of bon Cluster | 15.06% (of 239 genomes studied) | - | [1][2] |

Chemotaxonomic Identification

Fatty Acid Methyl Ester (FAME) Analysis FAME analysis by gas chromatography is a chemotaxonomic method used for bacterial identification based on the unique fatty acid profiles of their cell walls.[19][20] Studies have confirmed that this method can reliably identify isolates as B. gladioli.[21] Furthermore, specific fatty acids, such as C16:0 2OH, C18:1 2OH, and C16:1 2OH, have been found to be associated with bongkrekic acid production, suggesting FAME analysis could potentially be used to screen for toxigenic strains.[21]

Toxin-Based Detection Methods

Since the clinical significance of B. gladioli pv. cocovenenans is its toxin production, direct detection of bongkrekic acid is a definitive method of identification and risk assessment.

4.1. Bongkrekic Acid (BA) Detection The gold standard for the detection and quantification of bongkrekic acid is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[7][22][23] This method is highly sensitive and specific and can be applied to various matrices, including food samples and clinical biofluids like plasma and urine.[23][24]

Performance of UPLC-MS/MS Methods for Bongkrekic Acid

| Matrix | Linearity Range | LOD / LOQ (µg/kg) | Recovery | Reference |

| Rice Noodles / Mushrooms | 0.05 - 10 ng/mL (in vial) | - | 75% - 110% | [4][7] |

| Liushenqu (Medicated Leaven) | 0.5 - 100 µg/L | LOD: 0.4 / LOQ: 1.2 | 80.6% - 85.3% | [22] |

| Plasma | 2 - 100 µg/L | LOD: 0.7 / LOQ: 2.0 | 83.7% - 112.0% | [24] |

| Rice Noodles | 0 - 50 ng/mL | - | - | [25][26] |

4.2. Toxoflavin Detection Toxoflavin is another toxin produced by B. gladioli.[27] However, its production is not exclusive to the cocovenenans pathovar; other B. gladioli strains and even other Burkholderia species (e.g., B. glumae) can also produce it.[3][27] Therefore, toxoflavin detection is not a suitable method for specific pathovar identification but can indicate the presence of potentially pathogenic Burkholderia. Its biosynthesis is often regulated by a quorum-sensing (QS) system.[27]

Visualizations: Workflows and Pathways

Caption: A flowchart illustrating the recommended steps for identifying B. gladioli pv. cocovenenans, from initial sample processing to definitive confirmation.

Caption: A simplified diagram of the quorum sensing pathway that regulates the production of toxoflavin in Burkholderia species.

Caption: A step-by-step workflow for the quantitative analysis of bongkrekic acid using UPLC-MS/MS.

Experimental Protocols

Protocol 1: Culturing and Isolation of B. gladioli pv. cocovenenans

-

Sample Preparation: Homogenize 10g of the food sample in 90mL of sterile buffered peptone water. For liquid samples, use directly.

-

Enrichment (Optional): Incubate the homogenate at 28-37°C for 18-24 hours to increase the bacterial load.

-

Selective Plating: Streak a loopful of the enriched or direct sample onto Mannitol Yolk Polymyxin (MYP) agar plates.[10]

-

Incubation: Incubate plates at 28-37°C for 24-48 hours.

-

Colony Selection: Look for colonies typical of B. gladioli. On MYP, colonies may appear pink-red with an opaque zone due to lecithinase activity.

-

Purification: Subculture single, well-isolated colonies onto a non-selective medium like Tryptic Soy Agar (TSA) and incubate under the same conditions to obtain a pure culture for downstream analysis.

Protocol 2: PCR for Detection of the bon Gene Cluster

-

DNA Extraction:

-

Harvest cells from a pure culture into a 1.5mL microcentrifuge tube.

-

Use a commercial bacterial genomic DNA extraction kit following the manufacturer's instructions to obtain high-quality DNA.

-

Assess DNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

-

-

PCR Amplification:

-

Primer Design: Design or use previously validated primers targeting a conserved region within the bon gene cluster (e.g., targeting genes like bonA or bonB).

-

Reaction Mix: Prepare a 25µL PCR reaction mix:

-

5µL of 5x PCR Buffer

-

1µL of 10mM dNTPs

-

1µL of 10µM Forward Primer

-

1µL of 10µM Reverse Primer

-

0.25µL of Taq DNA Polymerase (5 U/µL)

-

2µL of Template DNA (~50 ng)

-

14.75µL of Nuclease-Free Water

-

-

Thermal Cycling Conditions (Example):

-

Initial Denaturation: 95°C for 5 minutes

-

30-35 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-60°C for 30 seconds (optimize based on primer Tm)

-

Extension: 72°C for 1 minute (adjust based on amplicon size)

-

-

Final Extension: 72°C for 7 minutes

-

Hold: 4°C

-

-

-

Analysis:

-

Run the PCR product on a 1.5% agarose (B213101) gel stained with an appropriate nucleic acid dye.

-

Visualize the gel under UV light. The presence of a band of the expected size indicates a positive result for the bon gene cluster. Include positive and negative controls in every run.

-

Protocol 3: LC-MS/MS Analysis of Bongkrekic Acid in Food

-

-

Weigh 5g of homogenized sample into a 50mL centrifuge tube.

-

Add 15-20mL of extraction solvent (e.g., 80:20 methanol/water with 1% ammonia).[7][26]

-

Vortex/homogenize for 10 minutes, followed by ultrasonication for 20-30 minutes.[7][26]

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.[26]

-

Collect the supernatant and filter it through a 0.22µm syringe filter into an LC vial. Avoid using glass vials, as BA can adsorb to free silanol (B1196071) groups.[23]

-

-

Chromatographic Conditions (Example): [7][26]

-

System: UPLC coupled to a triple quadrupole mass spectrometer.

-

Column: C18 column (e.g., Waters ACQUITY UPLC CSH C18, 2.1 mm x 100 mm, 1.7 µm).[26]

-

Mobile Phase A: Water with 0.1-0.2% acetic acid or formic acid.[22][26]

-

Mobile Phase B: Acetonitrile with 0.1-0.2% acetic acid or formic acid.[22][26]

-

Gradient: A suitable gradient to separate BA from matrix interferences (e.g., start at 20% B, ramp to 100% B, hold, and re-equilibrate).[26]

-

-

Mass Spectrometry Conditions (Example): [7]

-

Ionization Mode: Electrospray Ionization, Negative (ESI-).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Quantifier: m/z 485.3 > 441.2

-

Qualifier: (A secondary transition should be monitored for confirmation).

-

-

Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for the specific instrument.

-

-

Quantification:

-

Prepare a calibration curve using certified bongkrekic acid standards in a matrix-matched or solvent-based solution.

-

Calculate the concentration of BA in the sample by comparing its peak area to the calibration curve.

-

References

- 1. Comparative Genomic Analysis of the Foodborne Pathogen Burkholderia gladioli pv. cocovenenans Harboring a Bongkrekic Acid Biosynthesis Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. mdpi.com [mdpi.com]

- 4. sciex.com [sciex.com]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and Identification of Burkholderia gladioli pathovar cocovenenans from Black Fungus and Characteristics of the Bon Gene Cluster — Shanghai Municipality, China, 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciex.com [sciex.com]

- 8. Bongkrekic Acid and Burkholderia gladioli pathovar cocovenenans: Formidable Foe and Ascending Threat to Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pan-genome analysis of the Burkholderia gladioli PV. Cocovenenans reveal the extent of variation in the toxigenic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. weekly.chinacdc.cn [weekly.chinacdc.cn]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Rapid and Simple Detection of Burkholderia gladioli in Food Matrices Using RPA-CRISPR/Cas12a Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of Burkholderia gladioli pv. cocovenenans in Black Fungus and Efficient Recognition of Bongkrekic Acid and Toxoflavin Producing Phenotype by Back Propagation Neural Network - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Comparative Genomic Analysis of the Foodborne Pathogen Burkholderia gladioli pv. cocovenenans Harboring a Bongkrekic Acid Biosynthesis Gene Cluster [frontiersin.org]

- 18. Comparative Genomic Analysis of the Foodborne Pathogen Burkholderia gladioli pv. cocovenenans Harboring a Bongkrekic Acid Biosynthesis Gene Cluster - University of Nottingham Ningbo China [research.nottingham.edu.cn]

- 19. The use of fatty acid methyl ester analysis (FAME) for the identification of heterotrophic bacteria present on three mural paintings showing severe damage by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sandia.gov [sandia.gov]

- 21. [Determination and analysis of cellular fatty acids composition of Burkholderia gladioli] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. [Fast determination of bongkrekic acid in plasma by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Establishment and evaluation of a UPLC-MS/MS method for simultaneous determination of bongkrekic acid and dehydroacetic acid in rice noodles [frontiersin.org]

- 26. Establishment and evaluation of a UPLC-MS/MS method for simultaneous determination of bongkrekic acid and dehydroacetic acid in rice noodles - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Differential regulation of toxoflavin production and its role in the enhanced virulence of Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Bongkrekic Acid Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bongkrekic acid (BKA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans. Responsible for numerous fatal food poisoning outbreaks, BKA's toxicity is attributed to its irreversible inhibition of the mitochondrial adenine (B156593) nucleotide translocase (ANT), leading to a collapse of cellular energy metabolism. The biosynthesis of this complex polyketide is orchestrated by a dedicated set of genes organized in the bon gene cluster. A thorough understanding of this pathway is critical for the development of diagnostic tools, food safety strategies, and potentially for harnessing its biosynthetic machinery for novel therapeutic applications. This technical guide provides a comprehensive overview of the elucidation of the bongkrekic acid biosynthesis pathway, detailing the genetic basis, enzymatic functions, and regulatory mechanisms. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key processes involved.

The bon Biosynthetic Gene Cluster

The genetic blueprint for bongkrekic acid synthesis is located in the bon gene cluster, a large, contiguous region of DNA within the B. gladioli pv. cocovenenans genome. This cluster encodes a modular type I polyketide synthase (PKS), specifically a trans-AT PKS, along with a suite of accessory enzymes for tailoring the polyketide backbone.

Table 1: Genes of the bon Cluster and Their Putative Functions

| Gene | Putative Function |

| bonA | Polyketide Synthase (PKS) module |

| bonB | Polyketide Synthase (PKS) module |

| bonC | Polyketide Synthase (PKS) module |

| bonD | Polyketide Synthase (PKS) module |

| bonE | Enoyl Reductase |

| bonF | Ketosynthase involved in β-branching |

| bonG | HMG-CoA synthase-like enzyme for β-branching |

| bonH | Enoyl-CoA Hydratase involved in β-branching |

| bonI | Enoyl-CoA Hydratase involved in β-branching |

| bonJ | Acyltransferase |

| bonK | Acyltransferase |

| bonL | Cytochrome P450 monooxygenase |

| bonM | O-methyltransferase |

| bonN | Donor Acyl Carrier Protein (ACPD) for β-branching |

| bonR1 | Putative regulatory protein |

| bonR2 | Putative regulatory protein |

The Bongkrekic Acid Biosynthesis Pathway

The synthesis of BKA is a multi-step process initiated by a starter unit and extended through sequential additions of extender units by the PKS assembly line. Key features of the biosynthesis include two β-branching events that are crucial for the toxin's biological activity. The final steps involve methylation and a six-electron oxidation to form a terminal carboxylic acid group.

Regulation of the bon Gene Cluster

The expression of the bon gene cluster is tightly controlled, as BKA is a secondary metabolite produced under specific environmental conditions. Two putative regulatory genes, bonR1 and bonR2, are located upstream of the biosynthetic genes. It is hypothesized that these genes encode transcription factors that respond to environmental cues such as nutrient availability and cell density (quorum sensing), thereby activating or repressing the transcription of the bon cluster.

Quantitative Data on Bongkrekic Acid Production

BKA production is significantly influenced by fermentation conditions. Optimal production is generally observed at near-neutral pH and temperatures between 22-30°C. The presence of fatty acids, particularly oleic acid, in the growth medium enhances BKA yield.

Table 2: Influence of Culture Conditions on Bongkrekic Acid Yield

| Parameter | Condition | Bongkrekic Acid Yield | Reference |

| Temperature | 22-30°C | Optimal | |

| pH | 6.5-8.0 | Optimal | |

| NaCl Concentration | < 2% | Favorable | |

| Carbon Source | Coconut Medium | 2-4 mg/g (by day 2) | |

| Fatty Acid Supplement | Oleic Acid | Highest Concentration |

Key Experimental Protocols

The elucidation of the BKA biosynthesis pathway has relied on a combination of genetic, biochemical, and analytical techniques.

Gene Knockout via Lambda Red Recombineering

Gene knockout studies are essential to confirm the function of individual genes within the bon cluster. The Lambda Red recombineering system is a powerful tool for this purpose in Burkholderia.

An In-Depth Technical Guide to the Mitochondrial Mechanism of Action of Bongkrekic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bongkrekic acid (BKA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1] Its notoriety stems from severe and often fatal food poisoning outbreaks associated with contaminated fermented coconut or corn products.[1] The primary cellular target of bongkrekic acid is the adenine (B156593) nucleotide translocator (ANT), an integral protein of the inner mitochondrial membrane.[1][2] By irreversibly inhibiting ANT, bongkrekic acid disrupts the crucial exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytosol, leading to a catastrophic cellular energy deficit and the induction of apoptosis.[1][3] This guide provides a comprehensive technical overview of the molecular mechanism of bongkrekic acid's action on mitochondria, detailing its interaction with ANT, the downstream consequences on cellular bioenergetics, and its role in triggering programmed cell death.

Core Mechanism of Action: Inhibition of the Adenine Nucleotide Translocator (ANT)

The fundamental mechanism of bongkrekic acid's toxicity lies in its specific and irreversible inhibition of the adenine nucleotide translocator (ANT).[1] The ANT is a vital transporter responsible for the exchange of ADP from the cytosol for ATP synthesized within the mitochondrial matrix.[2] This process is essential for supplying the cell with the energy currency, ATP, required for a myriad of cellular functions.

Bongkrekic acid binds to the ANT protein, locking it in a conformation that prevents the translocation of adenine nucleotides.[1][4] This inhibition is non-competitive and has been shown to be irreversible.[1] The high affinity of bongkrekic acid for ANT is reflected in its low dissociation constant (Ki).

Quantitative Data on ANT Inhibition

| Parameter | Value | Organism/System | Reference |

| Dissociation Constant (Ki) | 2 x 10⁻⁸ M | Rat liver mitochondria |

Consequences of ANT Inhibition on Mitochondrial Function

The cessation of ADP/ATP exchange across the inner mitochondrial membrane triggers a cascade of detrimental effects on mitochondrial function and cellular bioenergetics.

Depletion of Cellular ATP

By blocking the export of newly synthesized ATP from the mitochondria, bongkrekic acid leads to a rapid decline in cytosolic ATP levels.[3][4] This energy crisis cripples cellular processes that are dependent on ATP, such as muscle contraction, active transport, and biosynthesis.

Inhibition of Oxidative Phosphorylation

The influx of ADP into the mitochondrial matrix is a key regulator of the rate of oxidative phosphorylation. By preventing ADP entry, bongkrekic acid effectively halts ATP synthesis via this pathway, leading to a decrease in oxygen consumption by the electron transport chain.[3][5]

Alterations in Mitochondrial Membrane Potential (ΔΨm)

The impact of bongkrekic acid on the mitochondrial membrane potential is complex. Initially, the inhibition of ATP synthase due to the lack of ADP can lead to a hyperpolarization of the inner mitochondrial membrane. However, the subsequent opening of the mitochondrial permeability transition pore (MPTP) leads to a collapse of the membrane potential.

Quantitative Data on Cellular Effects

| Effect | Cell Line | Concentration of BKA | Observation | Reference |

| EC50 (Formazan Formation) | LTED | 2.58 µM | Stimulation of formazan (B1609692) formation | [6] |

| MDA-MB-231 | 34.14 µM | Stimulation of formazan formation | [6] | |

| MCF-7 | >50 µM | Stimulation of formazan formation | [6] | |

| Decreased Cell Number | LTED and MCF-7 | 0.1-25 µM (48 hours) | Dose-dependent decrease in living cell numbers | [6] |

| LD50 (Oral) | Human | 1-1.5 mg (single dose) | Fatal dose | [1] |

| Human | 3.16 mg/kg body weight | Oral LD50 | [1] |

Role in Mitochondrial Permeability Transition and Apoptosis

Bongkrekic acid is a well-established modulator of the mitochondrial permeability transition pore (MPTP), a key player in the intrinsic pathway of apoptosis.[2] The MPTP is a non-specific channel that, when opened, allows for the passage of ions and small molecules across the inner mitochondrial membrane, leading to the dissipation of the mitochondrial membrane potential and swelling of the mitochondrial matrix.

The ANT is considered a component of the MPTP complex. By binding to ANT, bongkrekic acid can influence the opening of the pore. This leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.

Apoptotic Signaling Pathway

The release of cytochrome c into the cytosol initiates a caspase cascade that executes the apoptotic program. Cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), which then oligomerizes to form the apoptosome.[7][8] The apoptosome recruits and activates pro-caspase-9, which in turn activates downstream effector caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis. The Bcl-2 family of proteins, which are key regulators of apoptosis, also play a role in this process, with pro-apoptotic members like Bax and Bak being involved in the permeabilization of the outer mitochondrial membrane.[9][10]

Experimental Protocols

Isolation of Mitochondria from Rat Liver

This protocol describes a standard method for obtaining a functionally intact mitochondrial fraction from rat liver for in vitro studies.

Materials:

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)

-

Differential centrifugation equipment

-

Potter-Elvehjem homogenizer

Procedure:

-

Euthanize a rat and excise the liver.

-

Immediately place the liver in ice-cold homogenization buffer.

-

Mince the liver and homogenize using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the mitochondria.

-

Wash the mitochondrial pellet with homogenization buffer and repeat the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in an appropriate buffer for subsequent experiments.

Measurement of Mitochondrial Oxygen Consumption

The Seahorse XF Analyzer is a common instrument used to measure the oxygen consumption rate (OCR) of isolated mitochondria or intact cells in real-time.

Materials:

-

Seahorse XF Analyzer and associated consumables

-

Assay medium (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1.0 mM EGTA, and 0.2% fatty acid-free BSA, pH 7.2)

-

Substrates (e.g., pyruvate, malate, succinate)

-

Inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)

-

Bongkrekic acid

Procedure (for isolated mitochondria):

-

Isolate mitochondria as described in Protocol 4.1.

-

Adhere the isolated mitochondria to the bottom of a Seahorse XF microplate.

-

Wash and overlay the mitochondria with the assay medium containing desired substrates.

-

Place the plate in the Seahorse XF Analyzer and perform a calibration.

-

Measure the basal OCR.

-

Sequentially inject compounds to assess different respiratory states:

-

ADP to measure state 3 respiration.

-

Oligomycin to inhibit ATP synthase and measure proton leak.

-

FCCP to uncouple the electron transport chain and measure maximal respiration.

-

Rotenone and antimycin A to inhibit complex I and III, respectively, and measure non-mitochondrial oxygen consumption.

-

-

To test the effect of bongkrekic acid, it can be injected at various points in the assay to observe its impact on different respiratory parameters.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

JC-1 is a fluorescent cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used as an indicator of mitochondrial health.

Materials:

-

JC-1 dye

-

Fluorescence microscope or plate reader

-

Cell culture medium

-

Bongkrekic acid

-

CCCP or FCCP (as a positive control for depolarization)

Procedure (for cultured cells):

-

Culture cells in a suitable format (e.g., 96-well plate).

-

Treat the cells with the desired concentrations of bongkrekic acid for the specified time. Include untreated and positive control (CCCP/FCCP) wells.

-

Remove the treatment medium and incubate the cells with JC-1 staining solution in the dark.

-

Wash the cells to remove the excess dye.

-

Measure the red and green fluorescence using a fluorescence microscope or plate reader.

-

Calculate the ratio of red to green fluorescence to determine the change in ΔΨm.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Bongkrekic Acid-Induced Apoptosis.

Caption: Workflow for Measuring Mitochondrial Oxygen Consumption.

Caption: Workflow for Mitochondrial Membrane Potential Assay.

Conclusion

Bongkrekic acid serves as a powerful tool for studying mitochondrial physiology and the mechanisms of apoptosis. Its highly specific and potent inhibition of the adenine nucleotide translocator provides a clear mechanism for its profound cellular toxicity. By disrupting the fundamental process of energy exchange, bongkrekic acid initiates a cascade of events that culminates in cellular demise. A thorough understanding of its mechanism of action is crucial for the fields of toxicology, cell biology, and drug development, particularly in the context of mitochondrial-targeted therapies and the study of diseases involving mitochondrial dysfunction.

References

- 1. Bongkrekic Acid-a Review of a Lesser-Known Mitochondrial Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bongkrekic acid analogue, lacking one of the carboxylic groups of its parent compound, shows moderate but pH-insensitive inhibitory effects on the mitochondrial ADP/ATP carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The state of ADP or ATP fixed to the mitochondria by bongkrekate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of bongkrekic acid on the Ca 2+ -stimulated oxidation in rat-liver mitochondria and its relation to the efflux of intramitochondrial adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular determinants of caspase-9 activation by the Apaf-1 apoptosome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Inhibition Kinetics of Adenine Nucleotide Translocase by Bongkrekic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bongkrekic acid, a potent mitochondrial toxin, serves as a critical tool in the study of cellular bioenergetics and apoptosis. Its high specificity and irreversible inhibition of the Adenine (B156593) Nucleotide Translocase (ANT) provide a unique mechanism to probe the intricacies of mitochondrial function. This technical guide offers a comprehensive overview of the inhibition kinetics of ANT by bongkrekic acid, presenting quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to be a valuable resource for researchers and professionals engaged in mitochondrial research and the development of therapeutics targeting cellular metabolism.

Introduction

The Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier, is a pivotal protein embedded in the inner mitochondrial membrane. It facilitates the exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix, thereby supplying the cell with its primary energy currency. This process is fundamental to cellular respiration and overall metabolic homeostasis.

Bongkrekic acid is a highly toxic polyketide produced by the bacterium Burkholderia gladioli pathovar cocovenenans. It acts as a powerful and specific inhibitor of ANT.[1][2] Unlike other mitochondrial toxins that may target the electron transport chain, bongkrekic acid's mechanism is centered on locking the ANT in a specific conformational state, thus preventing nucleotide transport.[2] This irreversible inhibition ultimately leads to a catastrophic failure of the cell's energy supply.

Understanding the kinetics of this inhibition is crucial for several reasons. It provides insights into the structure-function relationship of the ANT protein, aids in the development of experimental models to study mitochondrial dysfunction, and can inform the design of novel therapeutic agents that modulate mitochondrial activity.

Mechanism of Action of Bongkrekic Acid on Adenine Nucleotide Translocase

The ANT protein cycles between two principal conformational states to transport nucleotides across the inner mitochondrial membrane: the cytosolic-open state (c-state) and the matrix-open state (m-state). In the c-state, the nucleotide-binding site is accessible from the intermembrane space, allowing ADP to bind. Following a conformational change to the m-state, this binding site opens towards the mitochondrial matrix, releasing ADP and allowing ATP to bind for export.

Bongkrekic acid exerts its inhibitory effect by specifically binding to the ANT when it is in the m-state.[2] This binding event effectively traps the translocase in this conformation, preventing it from transitioning back to the c-state. As a result, the exchange of ADP for ATP is halted, leading to an accumulation of ADP in the cytosol and a depletion of ATP available for cellular processes. The binding of bongkrekic acid to the ANT is considered irreversible, making it a potent and long-lasting inhibitor.[2]

Below is a diagram illustrating the mechanism of bongkrekic acid's inhibition of the Adenine Nucleotide Translocase.

Quantitative Inhibition Kinetics

The interaction between bongkrekic acid and ANT has been characterized by various kinetic parameters. These values can vary depending on the experimental system (e.g., isolated mitochondria, reconstituted proteoliposomes), the specific ANT isoform, and the assay conditions.

| Parameter | Value | Species/System | Reference |

| Ki | 20 nM | Rat liver mitochondria | [3] |

| KI (dissociation constant) | 2 x 10-8 M | Rat liver mitochondria | [4] |

| Ki | 2.0 µM | Human recombinant AAC2 | [5] |

| EC50 (cell death) | 2.58 µM | Long-term estradiol-deprived MCF-7 cells | [6] |

Note: The inhibition by bongkrekic acid exhibits a sigmoidal relationship with its concentration, which contrasts with the linear relationship observed for the competitive inhibitor atractyloside.[7]

Detailed Experimental Protocols

The study of bongkrekic acid's effect on ANT activity relies on robust and reproducible experimental methods. Below are detailed protocols for two common assays used to measure ANT inhibition.

Radioisotope-Based ADP/ATP Exchange Assay in Reconstituted Proteoliposomes

This method directly measures the transport of radiolabeled nucleotides into proteoliposomes containing purified ANT.

5.1.1 Materials

-

Purified ANT protein

-

Lipids (e.g., a mixture of phosphatidylcholine, phosphatidylethanolamine, and cardiolipin)

-

[¹⁴C]-ADP or [³H]-ATP

-

Non-radiolabeled ADP and ATP

-

Bongkrekic acid

-

Sephadex G-50 or similar size-exclusion resin

-

Scintillation cocktail and counter

-

Buffer A: 10 mM MOPS-KOH pH 7.2, 100 mM KCl

-

Buffer B: Buffer A with 1% (w/v) Triton X-100

-

Buffer C: Buffer A with the desired internal substrate (e.g., 10 mM ATP)

5.1.2 Protocol

-

Liposome Preparation:

-

Dry a thin film of lipids in a round-bottom flask under a stream of nitrogen gas.

-

Hydrate the lipid film with Buffer A to a final concentration of 20 mg/mL by vortexing.

-

Sonicate the lipid suspension on ice until the solution becomes clear.

-

-

Reconstitution of ANT into Proteoliposomes:

-

Solubilize the purified ANT protein in Buffer B.

-

Mix the solubilized ANT with the prepared liposomes at a desired protein-to-lipid ratio (e.g., 1:200 w/w).

-

Remove the detergent by dialysis against Buffer A overnight at 4°C with several buffer changes, or by using adsorbent beads (e.g., Bio-Beads).

-

Load the proteoliposomes with the internal substrate by freeze-thaw cycles or by including the substrate in the final dialysis buffer. For this protocol, include 10 mM ATP in the final dialysis buffer (Buffer C).

-

Remove external substrate by passing the proteoliposomes through a Sephadex G-50 column equilibrated with Buffer A.

-

-

Transport Assay:

-

Pre-incubate aliquots of the proteoliposomes with varying concentrations of bongkrekic acid (or vehicle control) for a specified time (e.g., 10 minutes) at the desired temperature (e.g., 25°C).

-

Initiate the transport reaction by adding [¹⁴C]-ADP to a final concentration of, for example, 50 µM.

-

At various time points (e.g., 0, 1, 2, 5, 10 minutes), stop the reaction by applying the reaction mixture to a small, ice-cold Sephadex G-50 column to separate the proteoliposomes from the external radiolabeled substrate.

-

Collect the eluate containing the proteoliposomes into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of [¹⁴C]-ADP uptake for each concentration of bongkrekic acid.

-

Plot the initial rates of transport as a function of the bongkrekic acid concentration to determine the IC₅₀.

-

Further kinetic analysis can be performed using appropriate models for irreversible inhibition to determine parameters like kinact and KI.

-

Fluorescence-Based ANT Inhibition Assay Using Magnesium Green™

This assay relies on the change in fluorescence of the Mg²⁺-sensitive dye Magnesium Green™ upon the conversion of ADP to ATP, which have different affinities for Mg²⁺.

5.2.1 Materials

-

Isolated mitochondria or reconstituted proteoliposomes

-

Magnesium Green™ fluorescent dye

-

ADP and ATP

-

Bongkrekic acid

-

Respiration buffer (e.g., 125 mM KCl, 10 mM MOPS, 5 mM MgCl₂, 5 mM KH₂PO₄, 1 mM EGTA, pH 7.2)

-

Substrates for mitochondrial respiration (e.g., pyruvate (B1213749) and malate)

-

Fluorometer or plate reader with fluorescence capabilities

5.2.2 Protocol

-

Preparation:

-

Prepare a working solution of Magnesium Green™ in the respiration buffer (e.g., 1 µM).

-

Prepare stock solutions of ADP, ATP, and bongkrekic acid.

-

-

Assay Procedure:

-

Add the respiration buffer containing Magnesium Green™ and respiratory substrates to the cuvette or microplate well.

-

Add the isolated mitochondria or proteoliposomes to the reaction mixture and allow the baseline fluorescence to stabilize.

-

To test for inhibition, pre-incubate the mitochondria/proteoliposomes with the desired concentration of bongkrekic acid.

-

Initiate the ADP/ATP exchange by adding a known concentration of ADP (e.g., 100 µM).

-

Monitor the change in fluorescence over time. The exchange of external ADP for internal ATP will lead to a decrease in the free Mg²⁺ concentration in the external medium, resulting in a decrease in Magnesium Green™ fluorescence.

-

-

Data Analysis:

-

The rate of change in fluorescence is proportional to the rate of ANT-mediated ADP/ATP exchange.

-

Calculate the initial rate of fluorescence change for each concentration of bongkrekic acid.

-

Plot the rates against the inhibitor concentration to determine the IC₅₀ and other kinetic parameters.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for studying the inhibition kinetics of bongkrekic acid on ANT using a reconstituted proteoliposome system and a radioisotope-based assay.

Conclusion

Bongkrekic acid remains an indispensable tool for probing the function of the adenine nucleotide translocase and the broader field of mitochondrial bioenergetics. Its specific and irreversible mechanism of inhibition provides a clear and potent method for disrupting cellular energy metabolism. The quantitative kinetic data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the role of ANT in health and disease, as well as for the screening and characterization of novel modulators of mitochondrial function. The continued study of the interaction between bongkrekic acid and ANT will undoubtedly contribute to our understanding of fundamental cellular processes and may pave the way for new therapeutic strategies.

References

- 1. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ANT1 Activation and Inhibition Patterns Support the Fatty Acid Cycling Mechanism for Proton Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of new highly selective inhibitors of the human ADP/ATP carriers by molecular docking and in vitro transport assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Analysis of kinetic data for irreversible enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Chemistry of Bongkrekic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bongkrekic acid, a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans, presents a significant public health concern and a subject of intensive scientific scrutiny. This technical guide provides a comprehensive overview of the structural chemistry of bongkrekic acid and its known isomers. It delves into their chemical structures, stereochemistry, physicochemical properties, and the intricate signaling pathway through which they exert their toxic effects. Detailed experimental protocols for the isolation, purification, and analytical determination of these compounds are provided, alongside a summary of key synthetic strategies. This document aims to serve as a critical resource for researchers and professionals engaged in toxicology, natural product chemistry, and drug development.

Introduction

Bongkrekic acid (BA) is a highly unsaturated, branched-chain tricarboxylic acid with the chemical formula C28H38O7.[1] First identified in Indonesia as the causative agent of fatal food poisoning outbreaks associated with fermented coconut tempeh, bongkrekic acid has since been recognized as a formidable mitochondrial toxin.[1] Its primary mechanism of action involves the irreversible inhibition of the mitochondrial adenine (B156593) nucleotide translocase (ANT), a critical protein responsible for the exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane.[1][2] This disruption of cellular energy metabolism leads to rapid cell death and severe organ damage, particularly in the liver, brain, and kidneys.[1]

The complex chemical structure of bongkrekic acid, featuring multiple stereocenters and conjugated double bonds, gives rise to several isomers with varying degrees of toxicity.[3][4] Understanding the nuanced structural differences between these isomers is paramount for accurate detection, toxicological assessment, and the development of potential therapeutic interventions.

Structural Chemistry of Bongkrekic Acid and Its Isomers

Bongkrekic acid is a polyketide, a class of secondary metabolites produced by a wide range of organisms.[2] Its structure is characterized by a long, flexible carbon backbone with three carboxylic acid groups, three methyl groups, one methoxyl group, and a system of conjugated double bonds.[5]

Bongkrekic Acid

The systematic IUPAC name for bongkrekic acid is (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(Carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid.[1] The specific stereochemistry and the configuration of the double bonds are crucial for its high-affinity binding to the ADP/ATP translocase.

Isomers of Bongkrekic Acid

Several isomers of bongkrekic acid have been identified, with the most well-known being isobongkrekic acid. More recently, a novel isomer, iBKA-neo, has been discovered.[3]

-

Isobongkrekic Acid (iBKA): This isomer is a trans-isomer of bongkrekic acid at the C20-C21 double bond.[3] While it shares the same molecular formula and connectivity, this geometric difference significantly impacts its biological activity, rendering it less toxic than bongkrekic acid.[4]

-

iBKA-neo: This newly identified isomer is a trans-isomer of bongkrekic acid at the C8-C9 double carbon bond.[3] Its toxicological profile is still under investigation but is expected to differ from both bongkrekic acid and isobongkrekic acid.

Physicochemical and Spectroscopic Properties

The distinct physicochemical and spectroscopic properties of bongkrekic acid and its isomers are critical for their identification and quantification.

Physicochemical Properties

| Property | Bongkrekic Acid | Isobongkrekic Acid | iBKA-neo |

| Molecular Formula | C28H38O7 | C28H38O7 | C28H38O7 |

| Molecular Weight | 486.60 g/mol | 486.60 g/mol | 486.60 g/mol |

| Melting Point | 50-60 °C | Not reported | Not reported |

| Solubility | Soluble in DMSO and water | Not reported | Not reported |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of these complex molecules.

| Spectroscopic Data | Bongkrekic Acid (in CD3OD) | iBKA-neo (in CD3OD) |

| ¹H NMR (Selected Peaks) | δ 5.98 (t, J = 10.9 Hz, 1H), 5.21 (dt, J = 10.9, 7.6 Hz, 1H) | δ 6.03 (dd, J = 14.7, 10.3 Hz, 1H), 5.46 (dd, J = 14.7, 7.3 Hz, 1H) |

| ¹³C NMR (Selected Peaks) | δ 130.55, 123.73 | δ 132.88, 126.45 |

Mechanism of Action and Signaling Pathway

Bongkrekic acid exerts its profound toxicity by targeting a fundamental process in cellular energy metabolism: the transport of ADP and ATP across the inner mitochondrial membrane. This process is mediated by the Adenine Nucleotide Translocase (ANT).

dot

Caption: Signaling pathway of bongkrekic acid's toxic action.

Bongkrekic acid binds non-covalently but with extremely high affinity to the ANT protein, locking it in a conformation that prevents the translocation of both ADP and ATP.[1][2] This effectively traps ATP within the mitochondrial matrix, where it is produced by oxidative phosphorylation, and starves the cytosol of the energy required to fuel essential cellular processes. The resulting cellular energy crisis leads to a cascade of detrimental events, including loss of ion homeostasis, mitochondrial swelling, and ultimately, apoptotic and necrotic cell death.

Experimental Protocols

Isolation and Purification of Bongkrekic Acid from Burkholderia gladioli

This protocol outlines a general procedure for the isolation and purification of bongkrekic acid from a culture of Burkholderia gladioli pathovar cocovenenans.

Materials:

-

Burkholderia gladioli pv. cocovenenans culture

-

Nutrient broth or a suitable fermentation medium

-

Ethyl acetate (B1210297)

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Fermentation: Inoculate a suitable fermentation medium with B. gladioli pv. cocovenenans. Incubate the culture under optimal growth conditions (typically 25-30°C with aeration) for a period sufficient for bongkrekic acid production (e.g., 5-7 days).

-

Extraction: Acidify the culture broth to pH ~3 with a suitable acid (e.g., HCl). Extract the acidified broth multiple times with an equal volume of ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate and methanol.

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of bongkrekic acid using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: Combine the fractions containing pure bongkrekic acid and concentrate to yield the purified compound.

Total Synthesis of Bongkrekic Acid

The total synthesis of bongkrekic acid is a complex undertaking that has been achieved through various strategies. The first total synthesis was reported by E.J. Corey in 1984.[1] Subsequent syntheses have focused on improving efficiency and stereocontrol. A common strategy involves the convergent coupling of key fragments.

Key Synthetic Strategies:

-

Palladium-catalyzed cross-coupling reactions (e.g., Stille, Suzuki, Sonogashira): These are instrumental in forming the carbon-carbon bonds of the polyene backbone with high stereoselectivity.[5]

-

Takai olefination: This reaction is used to stereoselectively form specific double bonds within the molecule.[4]

-

Asymmetric synthesis: Chiral auxiliaries or catalysts are employed to establish the correct stereochemistry at the chiral centers.

A detailed, step-by-step protocol for total synthesis is beyond the scope of this guide but can be found in the primary literature.

Analytical Determination of Bongkrekic Acid and Its Isomers by UHPLC-MS/MS

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice for the sensitive and specific detection and quantification of bongkrekic acid and its isomers.[3]

dot

Caption: Experimental workflow for UHPLC-MS/MS analysis.

Instrumentation and Conditions:

-

UHPLC System: A system capable of high-pressure gradient elution.

-

Column: A reversed-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative or positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each isomer.

Conclusion

The structural chemistry of bongkrekic acid and its isomers is a complex and critical area of study with significant implications for food safety, public health, and biomedical research. The subtle variations in their stereochemistry and geometric isomerism lead to profound differences in their biological activity. This technical guide has provided a foundational understanding of their structures, properties, and mechanism of action, along with key experimental methodologies. Continued research into the synthesis, biosynthesis, and toxicology of these fascinating molecules will be essential for developing effective strategies to mitigate their risks and potentially harness their unique biological properties for therapeutic applications.

References

- 1. [Rapid determination of bongkrekic acid in Liushenqu by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the respiratory toxin bongkrekic acid in the pathogenic bacterium Burkholderia gladioli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total synthesis of iso- and bongkrekic acids: natural antibiotics displaying potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acs.org [acs.org]

In Vitro Toxicological Profile of Bongkrekic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bongkrekic acid (BKA), a respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans, poses a significant threat to human health due to its potent and often fatal effects on cellular energy metabolism. This technical guide provides an in-depth overview of the in vitro toxicological profile of Bongkrekic acid, with a focus on its molecular mechanism of action, effects on cellular organelles, and impact on cell viability. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of mitochondrial toxins and related cellular pathways. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the complex processes involved.

Introduction

Bongkrekic acid is a highly unsaturated tricarboxylic fatty acid that has been implicated in numerous foodborne poisoning incidents worldwide, particularly in regions where fermented coconut or corn products are consumed.[1] Its toxicity stems from its specific and potent inhibition of the mitochondrial adenine (B156593) nucleotide translocase (ANT), a critical protein of the inner mitochondrial membrane.[2][3] This inhibition disrupts the vital exchange of adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) between the mitochondrial matrix and the cytosol, leading to a rapid depletion of cellular energy and subsequent cell death.[1][4] Understanding the in vitro toxicological profile of BKA is crucial for the development of diagnostic tools, therapeutic interventions, and strategies to mitigate its public health impact.

Molecular Mechanism of Action

The primary molecular target of Bongkrekic acid is the adenine nucleotide translocase (ANT), also known as the ADP/ATP carrier.[2][5] ANT is an abundant protein of the inner mitochondrial membrane responsible for the 1:1 exchange of mitochondrial ATP for cytosolic ADP, a process essential for supplying the cell with energy generated through oxidative phosphorylation.[1]

BKA binds with high affinity to the ANT, locking it in the matrix-open (m-state) conformation.[6] This conformational lock prevents the translocation of ATP from the mitochondrial matrix to the cytosol, effectively halting the supply of cellular energy.[1][6] The binding of BKA to ANT is highly specific and occurs at the substrate-binding site.[6]

Binding Affinity and Inhibition Kinetics

The interaction between Bongkrekic acid and the adenine nucleotide translocase has been characterized by a low dissociation constant (Kd), indicating a high binding affinity. This strong binding contributes to its potent inhibitory effect on mitochondrial function.

| Parameter | Value | Organism/System | Reference |

| Dissociation Constant (Kd) | 10-40 nM | Rat heart mitochondria | [5] |

| Inhibitor Constant (Ki) | 2 x 10⁻⁸ M | Rat liver mitochondria | [7] |

| Inhibition of ATP Transport | Full inhibition at 10 µM and 100 µM | Reconstituted human AAC1 in proteoliposomes | [5] |

| Number of High Affinity Sites | 0.13 - 0.20 nmol/mg protein | Rat liver mitochondria | [8] |

| Number of High Affinity Sites | ~1 nmol/mg protein | Rat heart mitochondria | [8] |

Cellular and Mitochondrial Effects

The inhibition of ANT by Bongkrekic acid triggers a cascade of detrimental effects at both the cellular and mitochondrial levels. These effects are primarily a consequence of the severe depletion of cytosolic ATP.

Effects on Cell Viability

Bongkrekic acid exhibits potent cytotoxicity, particularly in cells that are highly reliant on oxidative phosphorylation for their energy needs, such as tumor cells.[9] Studies have shown a dose-dependent decrease in the viability of various cancer cell lines upon exposure to BKA.

| Cell Line | BKA Concentration (µM) | Effect on Cell Viability | Reference |

| 4T1 (murine mammary carcinoma) | up to 100 | Dose-dependent reduction in viability | [9] |

| NIH3T3 (murine fibroblast) | up to 100 | No significant reduction in viability | [9] |

Depletion of Cellular ATP

A direct and critical consequence of ANT inhibition by BKA is the rapid decline in intracellular ATP levels. This energy crisis disrupts numerous ATP-dependent cellular processes, ultimately leading to cell death.

| Cell Line | BKA Concentration | Change in Cellular ATP Levels | Reference |

| 4T1 (murine mammary carcinoma) | Dose-dependent | Reduction in cellular ATP | [10] |

| NIH3T3 (murine fibroblast) | Not specified | No significant change in cellular ATP | [10] |

Impact on Mitochondrial Membrane Potential (ΔΨm)

The effect of Bongkrekic acid on the mitochondrial membrane potential (ΔΨm) is complex. While the inhibition of ATP synthesis would be expected to lead to depolarization, some studies have observed an initial hyperpolarization. This is thought to be due to the continued pumping of protons by the electron transport chain in the absence of ATP synthesis, which is stalled by the lack of ADP in the matrix.[10] However, in the context of cellular stress, BKA has been shown to prevent the breakdown of ΔΨm.[11]

| Cell Line / Condition | BKA Concentration | Effect on Mitochondrial Membrane Potential (ΔΨm) | Reference |

| Mouse lung endothelial cells (palmitate-induced lipotoxicity) | 25 µM | Significant restoration of ΔΨm | [12] |

| HeLa and SW2 cells (flavopiridol- or camptothecin-treated) | 50 µM | Prevention of ΔΨm breakdown | [13] |

| 4T1 and NIH3T3 cells | Dose-dependent | Elevation of ΔΨm (increased JC-1 red fluorescence) | [10] |

Inhibition of Apoptosis

Interestingly, despite its potent cytotoxicity, Bongkrekic acid can act as an inhibitor of apoptosis under certain conditions. The adenine nucleotide translocase is a component of the mitochondrial permeability transition pore (MPTP), the opening of which is a key event in the intrinsic apoptotic pathway. By locking ANT in the m-state, BKA prevents the formation of the MPTP, thereby inhibiting the release of pro-apoptotic factors like cytochrome c from the mitochondria.[9][14]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the toxicological profile of Bongkrekic acid.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

Cell culture medium

-

Bongkrekic acid stock solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of Bongkrekic acid in culture medium.

-

Remove the medium from the wells and add 100 µL of the BKA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for BKA).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Cellular ATP Measurement (Luciferase-Based Assay)

This assay quantifies intracellular ATP levels using the enzyme luciferase, which catalyzes the oxidation of luciferin (B1168401) in the presence of ATP to produce light. The amount of light emitted is directly proportional to the ATP concentration.[15][16]

Materials:

-

ATP bioluminescence assay kit (containing luciferase, luciferin, and lysis buffer)

-

White-walled 96-well plates

-

Cell culture medium

-

Bongkrekic acid stock solution

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate at a density of 10,000-20,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treat cells with various concentrations of Bongkrekic acid for the desired time.

-

Lyse the cells by adding the provided lysis buffer according to the kit manufacturer's instructions.

-

Add the luciferase-luciferin reagent to each well.

-

Measure the luminescence immediately using a luminometer.

-

Generate an ATP standard curve to determine the absolute ATP concentration in the samples.

Mitochondrial Membrane Potential Assay (JC-1)

The JC-1 assay is a fluorescent method to assess mitochondrial membrane potential. JC-1 is a cationic dye that exists as green fluorescent monomers at low mitochondrial membrane potential and forms red fluorescent J-aggregates at high mitochondrial membrane potential. A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.[17]

Materials:

-

JC-1 Mitochondrial Membrane Potential Assay Kit

-

Black-walled, clear-bottom 96-well plates

-

Cell culture medium

-

Bongkrekic acid stock solution

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a black-walled, clear-bottom 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treat cells with Bongkrekic acid for the desired time. Include a positive control for depolarization (e.g., FCCP).

-

Prepare the JC-1 staining solution according to the kit's protocol.

-

Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.

-

Wash the cells with the provided assay buffer.

-

Measure the fluorescence intensity of both the red J-aggregates (excitation ~585 nm, emission ~590 nm) and the green monomers (excitation ~510 nm, emission ~527 nm) using a fluorescence plate reader or visualize under a fluorescence microscope.

-

Calculate the ratio of red to green fluorescence to determine changes in mitochondrial membrane potential.

Visualizations

Signaling Pathway of Bongkrekic Acid Toxicity

Caption: Mechanism of Bongkrekic acid toxicity.

Experimental Workflow for Cell Viability (CCK-8) Assay

Caption: CCK-8 cell viability assay workflow.

Logical Relationships of Bongkrekic Acid's Cellular Effects

Caption: Cellular effects of Bongkrekic acid.

Conclusion

The in vitro toxicological profile of Bongkrekic acid is characterized by its highly specific and potent inhibition of the mitochondrial adenine nucleotide translocase. This action leads to a cascade of events, including the depletion of cellular ATP, mitochondrial dysfunction, and ultimately, cell death. While it can paradoxically inhibit apoptosis by preventing the opening of the mitochondrial permeability transition pore, its profound impact on cellular bioenergetics makes it a formidable toxin. The data and protocols presented in this guide provide a foundational resource for the scientific community to further investigate the mechanisms of BKA toxicity and to develop effective countermeasures. A thorough understanding of its in vitro effects is a critical first step in addressing the public health challenges posed by this potent mitochondrial toxin.

References

- 1. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Bongkrekic Acid-a Review of a Lesser-Known Mitochondrial Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Molecular Mechanism of Transport by the Mitochondrial ADP/ATP Carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isobongkrekic acid, a new inhibitor of mitochondrial ADP-ATP transport: radioactive labeling and chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bongkrekic acid facilitates glycolysis in cultured cells and induces cell death under low glucose conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction and Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]